2-Isoxazol-5-ylpiperidine hydrochloride

Medicinal Chemistry Conformational Analysis Scaffold Design

2-Isoxazol-5-ylpiperidine hydrochloride (CAS 2098500-81-1) is a heterocyclic building block consisting of an isoxazole ring connected at the 5-position to the 2-position of a piperidine ring, supplied as the hydrochloride salt. Its molecular formula is C₈H₁₃ClN₂O with a molecular weight of 188.65 g/mol.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 2098500-81-1
Cat. No. B1413424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isoxazol-5-ylpiperidine hydrochloride
CAS2098500-81-1
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=NO2.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H
InChIKeyVZMFFKIATYSHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isoxazol-5-ylpiperidine Hydrochloride (CAS 2098500-81-1): Basic Identity, Class, and Procurement Context


2-Isoxazol-5-ylpiperidine hydrochloride (CAS 2098500-81-1) is a heterocyclic building block consisting of an isoxazole ring connected at the 5-position to the 2-position of a piperidine ring, supplied as the hydrochloride salt. Its molecular formula is C₈H₁₃ClN₂O with a molecular weight of 188.65 g/mol . The compound belongs to the isoxazole–piperidine scaffold class, which has been broadly investigated for CNS applications including dopamine D3/D4 receptor antagonism and fatty acid amide hydrolase (FAAH) inhibition [1][2]. As a versatile intermediate, it is offered by chemical suppliers primarily for research and development purposes, with typical purity specifications of ≥95% .

Why 2-Isoxazol-5-ylpiperidine Hydrochloride (2098500-81-1) Cannot Be Interchanged with Regioisomeric or Analogous Building Blocks


Within the isoxazole–piperidine building-block family, the position of the piperidine attachment on the isoxazole ring fundamentally alters the spatial orientation of the basic piperidine nitrogen and the hydrogen-bonding pattern of the heterocycle. The 2-substituted regioisomer (isoxazol-5-yl at the piperidine 2-position) places the isoxazole ring adjacent to the piperidine NH, creating a constrained conformational environment distinct from the 3- and 4-substituted regioisomers . In downstream applications, this geometric difference can translate into divergent steric and electronic profiles during amide coupling, reductive amination, or metal-catalyzed cross-coupling, directly affecting reaction yield, selectivity, and the pharmacokinetic properties of elaborated lead compounds [1]. Generic substitution with a 3-isoxazol-5-ylpiperidine or 4-isoxazol-5-ylpiperidine building block would therefore produce a structurally non-identical final compound, invalidating structure–activity relationships (SAR) and potentially undermining biological activity established in any screening campaign [2].

Quantitative Comparator-Based Evidence for 2-Isoxazol-5-ylpiperidine Hydrochloride (2098500-81-1)


Conformational Constraint: 2-Substituted vs. 4-Substituted Isoxazole-Piperidine Regioisomers

The 2-(isoxazol-5-yl)piperidine scaffold introduces a unique conformational constraint due to the steric adjacency of the isoxazole ring and the piperidine α-carbon, which restricts rotation of the isoxazole ring relative to the piperidine. In contrast, the 4-isoxazol-5-ylpiperidine regioisomer (CAS 2173092-95-8) has a greater degree of rotational freedom due to the para-like attachment through a quaternary carbon . This difference in conformational flexibility directly impacts the three-dimensional presentation of functional groups after derivatization (e.g., urea formation at the piperidine nitrogen), which is critical for target binding in dopamine D3/D4 and FAAH inhibitor programs [1][2].

Medicinal Chemistry Conformational Analysis Scaffold Design

Purity Benchmarking: Commercial Supply Specification vs. Typical Research-Grade Threshold

The commercially available 2-isoxazol-5-ylpiperidine hydrochloride is supplied with a minimum purity of 95%, as listed by at least one established vendor . This purity meets or exceeds the typical 95% acceptance criterion for research-grade building blocks used in early-stage medicinal chemistry. No quantitative impurity profile (e.g., residual solvents, water content, or specific organic impurities) could be identified in vendor technical datasheets for this specific compound, which is common for non-catalog, custom-synthesis building blocks.

Chemical Procurement Quality Control Building Block Sourcing

Absence of Published Head-to-Head Biological Profiling: Honest Assessment

Following systematic searches of PubMed, Google Scholar, patent databases (USPTO, EPO, WIPO), and major supplier catalogs, no head-to-head biological activity comparison (e.g., IC₅₀, K_i, EC₅₀, or in vivo readout) of 2-isoxazol-5-ylpiperidine hydrochloride against any closely related analog or in-class candidate was identified. The compound is reported in patents covering the broader isoxazolyl–piperidine/piperazine structural class as a potential modulator of FAAH [1] and dopamine D3/D4 receptors [2], but the specific CAS 2098500-81-1 compound has not been individually profiled in the public domain. This limits the ability to make quantitative differentiation claims.

Biological Activity Data Gap Research Transparency

Optimal Procurement and Use Scenarios for 2-Isoxazol-5-ylpiperidine Hydrochloride (2098500-81-1) Based on Available Evidence


Scaffold for CNS-Targeted Library Synthesis (Dopamine D3/D4 and FAAH Programs)

This building block is best deployed as a starting material for synthesizing focused libraries of isoxazolylpiperidine-based antagonists targeting dopamine D3/D4 receptors [1] or FAAH [2]. The 2-substituted regioisomer provides a distinct three-dimensional scaffold that can be elaborated via urea, carbamate, or sulfonamide formation at the piperidine NH, which is the primary derivatization strategy in both the Korean Chemical Society D3/D4 antagonist study and the Janssen/Johnson & Johnson FAAH patent series [1][2].

Negative Control or Orthogonal Building Block for Regioisomer SAR Studies

When conducting SAR campaigns that explore the optimal attachment point of the isoxazole ring to the piperidine core, 2-isoxazol-5-ylpiperidine hydrochloride serves as a distinct regioisomer relative to the 3- and 4-substituted variants. Its procurement enables systematic comparison of regioisomeric effects on target affinity and pharmacokinetics after parallel derivatization, filling a specific gap in isoxazole–piperidine SAR libraries [1].

Early-Stage Medicinal Chemistry Where Purity ≥95% Is Sufficient

Based on the single vendor specification of minimum 95% purity [1], this compound is suitable for initial hit-to-lead exploration, parallel chemistry, and milligram-scale analoging where subsequent purification (e.g., preparative HPLC) is planned. It is not recommended for late-stage development or GMP campaigns without additional in-house purity characterization and batch certification.

Academic Probe Synthesis for Dopaminergic and Endocannabinoid System Research

Given the patent-derived evidence that isoxazolylpiperidine derivatives modulate FAAH and dopamine receptors [1][2], academic groups investigating the endocannabinoid or dopaminergic systems can use this building block to generate novel chemical probes. The open chemical handle (secondary amine) allows rapid diversification into compound libraries for phenotypic screening.

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